Ode-bn-pmeg

Description

Properties

CAS No. |

1626364-18-8 |

|---|---|

Molecular Formula |

C35H58N5O6P |

Molecular Weight |

675.8 g/mol |

IUPAC Name |

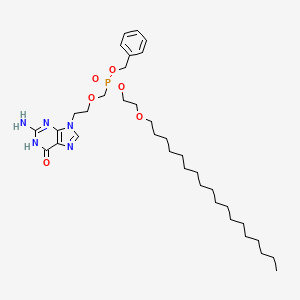

2-amino-9-[2-[[2-octadecoxyethoxy(phenylmethoxy)phosphoryl]methoxy]ethyl]-1H-purin-6-one |

InChI |

InChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41) |

InChI Key |

AHSNBFKBLUUKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Ode-bn-pmeg?

An In-depth Technical Guide to the Mechanism of Action of Ode-bn-pmeg

Introduction

This compound, also known as Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine, is an acyclic nucleoside phosphonate prodrug under investigation for its potent antiviral activity, particularly against Human Papillomavirus (HPV).[1][2][3] Persistent infections with high-risk HPV genotypes are a primary cause of anogenital cancers, including over 95% of cervical cancers.[1][3] this compound represents a promising therapeutic candidate as it targets viral DNA amplification and selectively induces cell death in HPV-infected cells. This document provides a detailed technical overview of its mechanism of action, supported by experimental data and protocols.

Core Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized intracellularly to its active antiviral metabolite, 9-[(2-phosphonomethoxy)ethyl]guanine diphosphate (PMEGpp). The lipophilic octadecyloxyethyl (ODE) and benzyl (Bn) moieties enhance its cellular uptake. Once inside the cell, these groups are cleaved, and the resulting PMEG is phosphorylated by cellular kinases to the active diphosphate form, PMEGpp.

The primary mechanism of PMEGpp is the inhibition of DNA synthesis. Since HPVs do not encode their own DNA polymerase, they rely on the host cell's machinery for viral genome replication. PMEGpp is incorporated into the elongating DNA chain by host DNA polymerases. As an acyclic nucleoside analogue, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next deoxynucleotide triphosphate. This results in the immediate termination of DNA chain elongation, a process known as obligate chain termination.

The incorporation of PMEG into replicating DNA, both viral and cellular, leads to the accumulation of DNA strand breaks. This damage preferentially triggers apoptosis in HPV-infected, differentiated cells, while largely sparing uninfected tissues.

Signaling Pathways and Cellular Effects

The action of this compound initiates a cascade of cellular events, particularly in HPV-positive cells which exhibit elevated DNA replication.

Metabolic Activation of this compound

The conversion of this compound to its active form is a critical prerequisite for its antiviral activity.

Caption: Metabolic activation pathway of this compound.

Induction of DNA Damage and Apoptosis

In HPV-infected cells, the viral oncoprotein E7 stimulates S-phase re-entry in differentiated cells to create an environment conducive to viral DNA amplification. This heightened replicative state makes these cells particularly susceptible to DNA chain terminators. The incorporation of PMEGpp into DNA during this rapid replication leads to significant DNA damage and subsequent apoptosis.

Caption: Mechanism of this compound leading to apoptosis.

Quantitative Data

The potency of this compound has been quantified in various experimental systems.

Table 1: Anti-HPV Activity of this compound

| Compound | HPV Type | EC50 (μM) | Selectivity Index (SI) | Experimental System |

| This compound | HPV-11 | 0.40 ± 0.22 | 44 | Transient DNA amplification assay in HEK-293 cells |

| This compound | HPV-16 | 0.22 ± 0.02 | 80 | Transient DNA amplification assay in HEK-293 cells |

| Cidofovir | HPV-11 / HPV-16 | 150 | - | Transient DNA amplification assay in HEK-293 cells |

Table 2: Antiproliferative Activity in Cervical Cancer Cell Lines

| Cell Line | IC50 (nM) for this compound | IC50 (nM) for GS-9191 |

| CaSki | 2 | 2 |

| Me-180 | 2 | 2 |

| GS-9191 is another prodrug of PMEG. |

Table 3: In Vitro Experimental Observations

| Parameter | Condition | Result | Model System |

| DNA Damage | 1.5 μM this compound | >50% of nuclei positive for γ-H2AX | HPV-18 raft cultures |

| Apoptosis | 1.5 μM this compound | Increased TUNEL-positive nuclei | HPV-18 raft cultures |

| Viral DNA | 1.5 μM this compound | Abolished HPV DNA amplification | HPV-18 raft cultures |

Experimental Protocols

The mechanism of this compound was elucidated using several key experimental models and assays.

3D Organotypic (Raft) Culture of Primary Human Keratinocytes (PHKs)

This model recapitulates the differentiation of squamous epithelium and supports the productive HPV life cycle.

-

Cell Culture: PHKs are isolated from neonatal foreskins and cultured. For HPV infection, cultures are transfected with recombinant HPV-18 plasmids.

-

Raft Culture Establishment: PHKs are seeded onto a collagen matrix containing feeder fibroblasts. After reaching confluence, the matrix is lifted to an air-liquid interface to induce stratification and differentiation, which is maintained for 14-18 days.

-

Drug Treatment: A 10 mM stock solution of this compound in DMSO is diluted in the culture medium to the final desired concentration (e.g., 1.5 μM). The medium is refreshed every other day.

-

Harvesting: Cultures are harvested, fixed in 10% buffered formalin, and embedded in paraffin for histological and molecular analysis.

Transient HPV DNA Amplification Assay

This assay is used to screen for inhibitors of HPV replication.

-

Cell Line: Human embryonic kidney (HEK-293) cells are used.

-

Transfection: Cells are co-transfected with expression vectors for HPV E1 and E2 proteins along with a plasmid containing the HPV origin of replication (ori).

-

Drug Exposure: Cells are exposed to various concentrations of the test compound (e.g., this compound).

-

Analysis: After a set incubation period, low-molecular-weight DNA is extracted via Hirt lysis. The amount of replicated ori-containing plasmid is quantified using Southern blotting or qPCR.

Key Analytical Assays

-

Immunofluorescence (IF): Used to detect cellular biomarkers.

-

Paraffin-embedded sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed (e.g., using citrate buffer).

-

Sections are blocked and incubated with primary antibodies against targets like BrdU (S-phase), γ-H2AX (DNA breaks), PCNA, or Cyclin B1.

-

A fluorescently labeled secondary antibody is used for detection, and nuclei are counterstained with DAPI.

-

-

TUNEL Assay: Detects DNA fragmentation characteristic of apoptosis.

-

Formalin-fixed, paraffin-embedded tissue sections are prepared.

-

The assay is performed using a commercial kit (e.g., ApopTag Peroxidase In Situ Apoptosis Detection Kit) following the manufacturer's instructions.

-

-

Fluorescence In Situ Hybridization (FISH): Used to detect HPV-18 DNA in raft cultures.

-

Probes specific for the HPV-18 genome are used on tissue sections to visualize the presence and localization of viral DNA amplification.

-

Experimental Workflow Example

Caption: Workflow for studying this compound in 3D raft cultures.

Conclusion

This compound is a potent prodrug that, once metabolically activated to PMEGpp, acts as an obligate DNA chain terminator. Its incorporation into replicating DNA during the HPV life cycle leads to extensive DNA damage and selectively induces apoptosis in infected keratinocytes. With significantly higher potency than existing compounds like cidofovir, this compound shows strong promise as a topical antiviral agent for the treatment of HPV infections and associated neoplasia. Further preclinical and clinical development is warranted to establish its therapeutic efficacy and safety profile.

References

- 1. Evaluation of this compound, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (this compound), a Potent Inhibitor of Transient HPV DNA Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine (ODE-Bn-PMEG) is a potent acyclic nucleoside phosphonate prodrug with significant antiviral activity, particularly against human papillomavirus (HPV).[1] As a lipophilic prodrug of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), this compound is designed for enhanced cellular uptake.[1] Once inside the cell, it is metabolized to the active antiviral agent, PMEG diphosphate, which acts as a DNA chain terminator. This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and relevant quantitative data, based on available scientific literature.

Introduction

9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is an acyclic nucleoside phosphonate with broad-spectrum antiviral and cytostatic activities.[2] However, its therapeutic potential is limited by poor cellular permeability due to the negatively charged phosphonate group. To overcome this limitation, various prodrug strategies have been developed. This compound is a double prodrug of PMEG, where the phosphonate is masked with both an octadecycloxyethyl (ODE) and a benzyl (Bn) group. These lipophilic moieties enhance the molecule's ability to cross cell membranes.

Synthetic Pathway

The synthesis of this compound involves a multi-step process starting from a protected guanine derivative. While the detailed experimental protocol with specific quantities and yields is not fully available in the public domain, the general synthetic route has been outlined in the primary literature. The key steps include the sequential esterification of a PMEG precursor to introduce the octadecycloxyethyl and benzyl promoieties.

Experimental Workflow

References

Ode-bn-PMEG: A Technical Guide to a Promising Prodrug for PMEG Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-PMEG (Octadecyloxyethyl-benzyl-9-[2-(phosphonomethoxy)ethyl]guanine) is a novel lipophilic prodrug of the acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). This technical guide details the core aspects of this compound as a prodrug for the potent antiviral and antiproliferative agent, PMEG diphosphate. It covers the mechanism of action, metabolic activation, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

Acyclic nucleoside phosphonates are a class of antiviral agents that act as mimics of natural nucleoside monophosphates. 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) has demonstrated significant antiviral and cytostatic activities. However, its clinical utility is hampered by poor cellular permeability due to its negative charge at physiological pH. To overcome this limitation, prodrug strategies have been employed. This compound is a double-ester prodrug designed for enhanced cellular uptake and sustained intracellular release of the active metabolite, PMEG diphosphate.

Mechanism of Action

The biological activity of this compound is dependent on its intracellular conversion to PMEG diphosphate. This active metabolite acts as a competitive inhibitor of cellular DNA polymerases, particularly DNA polymerase α and β. Upon incorporation into a growing DNA strand, it acts as a chain terminator due to the absence of a 3'-hydroxyl group, thereby halting DNA replication. This mechanism underlies both its antiviral and antiproliferative effects.[1]

Metabolic Activation Pathway

This compound is designed to be metabolized intracellularly to release PMEG, which is then further phosphorylated to its active diphosphate form. The lipophilic octadecyloxyethyl and benzyl groups mask the phosphonate charge, facilitating passive diffusion across the cell membrane. Once inside the cell, these protecting groups are cleaved by cellular enzymes to yield PMEG. Cellular kinases then sequentially phosphorylate PMEG to PMEG monophosphate and subsequently to the active PMEG diphosphate.

Quantitative Data

In Vitro Antiproliferative Activity

The antiproliferative activity of this compound and related compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against cervical cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

| This compound (GS-9191) | HeLa | 0.71 |

| CaSki | 2 | |

| Me-180 | 2 | |

| PMEG | HeLa | >10,000 |

| CaSki | >10,000 | |

| Me-180 | >10,000 | |

| cPrPMEDAP | HeLa | 284 |

| CaSki | >10,000 | |

| Me-180 | >10,000 |

Data extracted from Wolfgang et al. as cited in Hostetler et al.

Antiviral Activity against Human Papillomavirus (HPV)

This compound has shown significant efficacy in inhibiting the replication of high-risk HPV types.

| HPV Type | Assay | EC50 (nM) |

| HPV-11 | Transient DNA Amplification | <10 |

| HPV-16 | Transient DNA Amplification | <10 |

| HPV-18 | Transient DNA Amplification | <10 |

Data presented as described in Beadle et al., 2016.[2]

Experimental Protocols

Synthesis of this compound

Detailed synthetic procedures can be found in Beadle et al., J Med Chem. 2016;59:10470–10478.[2]

Cell Viability Assay (XTT Assay)

-

Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

-

Labeling and Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

HPV Organotypic Raft Culture

A detailed protocol for the generation and maintenance of HPV-positive organotypic raft cultures is described in the supplementary materials of Banerjee et al., Antiviral Research 2018;150:164-173.

Quantification of PMEG Diphosphate by HPLC-MS/MS

-

Cell Lysis and Extraction:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a methanol/water extraction solution.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Sample Preparation:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Column: Use a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., DMHA) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for PMEG diphosphate.

-

-

Quantification:

-

Generate a standard curve using known concentrations of PMEG diphosphate.

-

Quantify the amount of PMEG diphosphate in the cell extracts by comparing their peak areas to the standard curve.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Efficacy Testing

Logical Relationship of Prodrug to Active Metabolite

Conclusion

This compound represents a promising prodrug approach to deliver the potent antiviral and antiproliferative agent PMEG to target cells. Its lipophilic nature enhances cellular uptake, and its intracellular conversion to PMEG diphosphate leads to sustained levels of the active metabolite, resulting in effective inhibition of DNA synthesis. The data presented herein supports its continued investigation as a potential therapeutic agent, particularly for HPV-associated diseases. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological profile of this compound.

References

Early Research and Discovery of ABI-1968: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABI-1968, also known as octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), is an investigational topical antiviral agent developed by Antiva Biosciences. It is a prodrug of the acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). Early research has focused on its potential as a targeted therapy for infections caused by the human papillomavirus (HPV), the primary cause of cervical and other anogenital cancers. This document provides an in-depth technical overview of the foundational preclinical research and discovery of ABI-1968, including its mechanism of action, key experimental data, and detailed protocols.

Core Mechanism of Action

ABI-1968 is designed to selectively target and eliminate HPV-infected cells. As a prodrug, it is metabolized within the cell to its active form, PMEG diphosphate. This active metabolite acts as a competitive inhibitor of cellular DNA polymerases.[1] Because PMEG is an acyclic nucleoside analog lacking the 3'-hydroxyl group necessary for DNA chain elongation, its incorporation into replicating DNA results in immediate chain termination.[2][3] This disruption of DNA synthesis preferentially occurs in the rapidly dividing HPV-infected cells, leading to DNA damage and the induction of apoptosis (programmed cell death), while largely sparing healthy, uninfected cells.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ABI-1968 and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of ABI-1968 in an HPV-infected cell.

Caption: General experimental workflow for evaluating ABI-1968 in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of ABI-1968 (this compound).

Table 1: In Vitro Antiviral Activity of ABI-1968

| HPV Type | Assay | EC50 (µM) | CC50 (µM) | Reference |

| HPV-11 | Luciferase Reporter | 0.04 - 0.18 | >10 | |

| HPV-16 | Luciferase Reporter | 0.04 - 0.18 | >10 | |

| HPV-18 | Luciferase Reporter | 0.04 - 0.18 | >10 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Effect of ABI-1968 on HPV-18 DNA Amplification in 3D Raft Cultures

| Treatment Group | Viral DNA Copies per Cell (Day 14) | Viral DNA Copies per Cell (Day 18) | Reference |

| Untreated Control | ~5,000 | ~4,000 | |

| ABI-1968 (1.5 µM) | >90% reduction | >90% reduction |

Experimental Protocols

Synthesis of ABI-1968 (this compound)

Detailed synthetic chemistry protocols for octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine are described in the publication by Beadle et al. (2016). The synthesis involves the preparation of the acyclic nucleoside phosphonate backbone and subsequent esterification to produce the final prodrug.

HPV DNA Amplification Assay (Luciferase Reporter)

-

Cell Line: HEK-293 cells.

-

Transfection: Cells are co-transfected with plasmids containing the HPV origin of replication (ori) and a luciferase reporter gene under the control of an HPV-responsive promoter.

-

Treatment: Transfected cells are treated with varying concentrations of ABI-1968.

-

Analysis: Luciferase activity is measured as an indicator of HPV DNA replication. EC50 values are calculated from the dose-response curve.

-

Cytotoxicity: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the CC50 of the compound.

3D Organotypic Epithelial Raft Cultures

-

Cell Source: Primary human keratinocytes (PHKs) are isolated from neonatal foreskins.

-

Immortalization: PHKs are immortalized by transfection with HPV-18 genomic plasmids.

-

Culture System: A three-dimensional raft culture system is used to mimic the stratified epithelial tissue of the cervix. Cells are grown at the air-liquid interface on a collagen matrix containing feeder fibroblasts.

-

Treatment: ABI-1968 is added to the culture medium at specified concentrations and for defined durations.

-

Harvesting: Raft cultures are harvested at various time points for analysis.

Analysis of 3D Raft Cultures

-

Quantitative PCR (qPCR): Total DNA is extracted from the raft cultures. qPCR is performed using primers specific for the HPV-18 genome to quantify the number of viral DNA copies per cell.

-

Fluorescence In Situ Hybridization (FISH): Rafts are fixed, sectioned, and hybridized with fluorescently labeled probes targeting HPV DNA to visualize the localization and amplification of the viral genome within the epithelial layers.

-

Immunohistochemistry (IHC): Sections of the raft cultures are stained with antibodies against cellular markers of proliferation (e.g., PCNA, Cyclin B1) and the HPV major capsid protein (L1) to assess the effects of ABI-1968 on cell cycle and viral protein expression.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on raft sections to detect DNA fragmentation, a hallmark of apoptosis.

Conclusion

The early research on ABI-1968 (this compound) has established its potent and selective antiviral activity against HPV in preclinical models. Its mechanism of action, involving the termination of DNA chain elongation and subsequent induction of apoptosis in infected cells, provides a strong rationale for its clinical development as a topical treatment for HPV-related diseases. The in vitro data from 3D organotypic raft cultures, which closely mimic the natural site of HPV infection, are particularly compelling and support further investigation in clinical trials.

References

- 1. Intracellular metabolism and action of acyclic nucleoside phosphonates on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PMEG (antiviral) - Wikipedia [en.wikipedia.org]

- 3. Evaluation of this compound, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antivabio.com [antivabio.com]

Intracellular Conversion of Ode-bn-pmeg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-pmeg (Octadecyloxyethyl benzyl 9-[2-(phosphonomethoxy)ethyl]guanine) is a lipophilic prodrug of the acyclic nucleoside phosphonate PMEG (9-[2-(phosphonomethoxy)ethyl]guanine). As a diester derivative, this compound exhibits enhanced cellular uptake compared to its parent compound.[1][2][3] Intracellularly, it undergoes a slow and sustained conversion to its active antiviral metabolite, PMEG diphosphate (PMEGpp).[1][4] This active form acts as a DNA chain terminator by inhibiting cellular DNA polymerases, leading to DNA damage and apoptosis, particularly in cells with high replicative activity, such as those infected with Human Papillomavirus (HPV). This document provides a comprehensive overview of the intracellular conversion of this compound, its mechanism of action, and relevant experimental methodologies.

Intracellular Conversion Pathway

This compound is designed for efficient passive diffusion across the cell membrane due to its lipid-soluble octadecyloxyethyl and benzyl ester moieties. Once inside the cell, it undergoes a two-step enzymatic conversion to release the active antiviral agent, PMEG diphosphate (PMEGpp). This conversion is characterized as a slow process, which contributes to a sustained intracellular concentration of the active metabolite and a long intracellular half-life.

The proposed intracellular conversion pathway is as follows:

-

Initial Ester Cleavage: Cellular esterases cleave one of the ester groups (either the octadecyloxyethyl or the benzyl group) to form a monophosphate intermediate.

-

Second Ester Cleavage: A second enzymatic cleavage removes the remaining ester group, yielding the parent molecule, PMEG.

-

Anabolic Phosphorylation: Cellular kinases, specifically phosphoglycerate kinase and pyruvate kinase, sequentially phosphorylate PMEG. The first phosphorylation results in PMEG monophosphate (PMEGmp).

-

Final Phosphorylation: A subsequent phosphorylation by cellular kinases converts PMEGmp to the active diphosphate form, PMEGpp.

Mechanism of Action

The active metabolite, PMEG diphosphate (PMEGpp), is a potent inhibitor of cellular DNA polymerases, including polymerases α and δ. Due to the absence of a 3'-hydroxyl group on its acyclic side chain, the incorporation of PMEG into a growing DNA strand results in obligate chain termination. This disruption of DNA replication leads to the accumulation of DNA strand breaks and the activation of the DNA damage response (DDR). In cells with a compromised cell cycle checkpoint, such as HPV-infected keratinocytes, this extensive DNA damage ultimately triggers apoptosis.

Quantitative Data

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its parent compound PMEG.

Table 1: Anti-proliferative Activity of PMEG and this compound in Human Cervical Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) | Fold Increase in Activity (vs. PMEG) |

| CaSki | PMEG | >100,000 | - |

| This compound | 2 | >50,000 | |

| Me-180 | PMEG | 800,000 | - |

| This compound | 2 | 400,000 | |

| SiHa | PMEG | 1,200,000 | - |

| This compound | 2 | 600,000 |

Data adapted from a study on the antiproliferative effects of this compound.

Table 2: Antiviral Activity of this compound Against HPV

| HPV Type | Assay | EC50 (µM) |

| HPV-11 | Transient DNA Amplification | < 0.1 |

| HPV-16 | Transient DNA Amplification | < 0.1 |

| HPV-18 | Transient DNA Amplification | < 0.1 |

Data represents the concentration at which a 50% reduction in viral DNA amplification was observed.

Experimental Protocols

Cell-Based Anti-proliferative Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Human cervical cancer cell lines (e.g., CaSki, Me-180, SiHa) are seeded into 96-well microtiter plates at an appropriate density (e.g., 2,500-5,000 cells/well) and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.

-

Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle alone.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT reagent is added to each well, and the plates are incubated for a further 2-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

-

Data Analysis: The absorbance values are converted to percentage of control, and the IC50 value is calculated by non-linear regression analysis of the dose-response curves.

HPV Transient DNA Amplification Assay

This assay measures the ability of a compound to inhibit the transient replication of HPV origin-containing plasmids in transfected cells.

Methodology:

-

Cell Transfection: HEK-293 cells are co-transfected with plasmids expressing the HPV E1 and E2 replication proteins and a plasmid containing the HPV origin of replication.

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.

-

DNA Extraction: After a 72-hour incubation period, low-molecular-weight DNA is extracted from the cells using a Hirt lysis procedure.

-

Quantification of Replicated DNA: The extracted DNA is linearized by restriction enzyme digestion, and the amount of replicated plasmid DNA is quantified by Southern blot analysis or qPCR.

-

Data Analysis: The amount of replicated DNA in treated cells is compared to that in untreated control cells to determine the concentration of the compound that inhibits replication by 50% (EC50).

Conclusion

This compound is an effective prodrug that leverages a lipophilic delivery system to enhance cellular penetration and undergoes a slow intracellular conversion to its active diphosphate metabolite. This active form, PMEGpp, potently inhibits DNA replication, leading to cell death in rapidly dividing cells. The sustained intracellular levels of PMEGpp and its potent antiproliferative and antiviral activities make this compound a promising candidate for the treatment of HPV-associated lesions. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar acyclic nucleoside phosphonate prodrugs.

References

- 1. Evaluation of this compound, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9â[(2-Phosphonomethoxy)ethyl]guanine (this compound), a Potent Inhibitor of Transient HPV DNA Amplification - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (this compound), a Potent Inhibitor of Transient HPV DNA Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

Ode-bn-pmeg: A Technical Guide on its Potent Inhibition of Viral DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-pmeg, or octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is an acyclic nucleoside phosphonate prodrug demonstrating significant promise as a potent and selective inhibitor of human papillomavirus (HPV) DNA replication.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental methodologies associated with this compound. Through its active metabolite, PMEG diphosphate, this compound acts as an obligate DNA chain terminator, leading to the cessation of viral DNA synthesis and the induction of apoptosis in HPV-infected cells.[1][2] This document summarizes key quantitative data, details experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Introduction to this compound

This compound is a novel prodrug of 9-[(2-phosphonomethoxy)ethyl]guanine (PMEG), an acyclic nucleoside phosphonate. Developed to enhance cellular uptake and bioavailability, this compound has emerged as a powerful antiviral agent, particularly against high-risk HPV genotypes such as HPV-16 and HPV-18, which are major causes of anogenital cancers, including cervical cancer. Unlike many existing treatments that are marginally effective, this compound directly targets viral DNA replication, offering a more targeted and potent therapeutic strategy.

Mechanism of Action

The antiviral activity of this compound is contingent on its intracellular conversion to the active metabolite, PMEG diphosphate. This process is central to its efficacy and selectivity.

2.1. Intracellular Activation and DNA Chain Termination

Once inside the cell, this compound is metabolized to PMEG diphosphate. This active form mimics a natural deoxynucleoside triphosphate and is incorporated into the growing DNA chain by host cell DNA polymerases, which are utilized by HPV for its own replication. Crucially, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This structural feature makes it an obligate chain terminator , meaning that once incorporated, no further nucleotides can be added, and DNA elongation is halted. This leads to the accumulation of DNA breaks and ultimately triggers a DNA damage response.

2.2. Selective Apoptosis in HPV-Infected Cells

A key feature of this compound is its ability to selectively induce apoptosis in HPV-infected, differentiated keratinocytes while sparing uninfected cells. This selectivity is attributed to the activities of the viral oncoprotein E7. HPV E7 reactivates the host DNA replication machinery in differentiated cells to support viral DNA amplification. This heightened replicative state in infected cells is thought to sensitize them to the cytotoxic effects of DNA chain termination by this compound, leading to apoptosis.

Quantitative Data on Antiviral Efficacy

The following tables summarize the quantitative data on the efficacy of this compound against HPV.

Table 1: In Vitro Efficacy of this compound against HPV DNA Amplification

| Compound | Virus Genotype | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | HPV-11 | HEK-293 | 0.40 ± 0.22 | 44 | |

| This compound | HPV-16 | HEK-293 | 0.22 ± 0.02 | 80 | |

| Cidofovir | HPV-11 | HEK-293 | 150 | - | |

| Cidofovir | HPV-16 | HEK-293 | 150 | - |

Table 2: Effect of this compound on HPV-18 DNA Amplification in 3D Organotypic Cultures

| Treatment Concentration (µM) | Duration of Exposure | Viral DNA Reduction | Reference |

| 1.5 | 4 days or longer | >90% |

Table 3: Antiproliferative Activity of PMEG Analogs in Cervical Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| GS-9191 | CaSki | 2 | |

| This compound | CaSki | 2 | |

| GS-9191 | Me-180 | 2 | |

| This compound | Me-180 | 2 |

Experimental Protocols

This section details the methodologies used in the evaluation of this compound.

4.1. Synthesis of this compound

This compound (HPLC purity = 94.6%) is synthesized as described by Beadle et al. (2016). A 10 mM stock solution is typically prepared in DMSO for in vitro experiments.

4.2. Cell Culture and 3D Organotypic Raft Cultures

-

Cell Lines: Human embryonic kidney (HEK-293) cells and cervical cancer cell lines (e.g., C33A, CaSki, Me-180) are commonly used.

-

Primary Cells: Primary human keratinocytes (PHKs) are isolated from neonatal foreskins.

-

3D Raft Cultures: PHKs, with or without HPV-18 genomic plasmid, are used to generate 3D organotypic "raft" cultures that mimic the stratified epithelium of the skin. These cultures are grown at the liquid medium-air interface.

4.3. Transient HPV DNA Amplification Assay

-

Transfection: HEK-293 or C33A cells are co-transfected with expression vectors for HPV E1 and E2 proteins and an HPV origin-containing plasmid.

-

Treatment: The transfected cells are then treated with varying concentrations of this compound.

-

DNA Extraction and Analysis: After a set incubation period, total DNA is extracted. The amount of replicated HPV plasmid DNA is quantified using methods like Southern blotting or qPCR.

4.4. Quantification of Viral DNA by Real-Time qPCR

-

DNA Extraction: Total DNA is isolated from treated and untreated control cells or raft cultures.

-

qPCR: Real-time quantitative PCR is performed using primers and probes specific for the HPV genome to determine the viral DNA copy number per cell.

4.5. BrdU Incorporation Assay for S-phase Detection

-

BrdU Labeling: Cells or raft cultures are incubated with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into newly synthesized DNA.

-

Immunofluorescence: The incorporated BrdU is detected using an anti-BrdU antibody and a fluorescently labeled secondary antibody.

-

Microscopy: S-phase nuclei are visualized and quantified using fluorescence microscopy.

4.6. Immunofluorescence for Protein Biomarkers

-

Fixation and Permeabilization: Cells or tissue sections are fixed and permeabilized to allow antibody entry.

-

Antibody Staining: Samples are incubated with primary antibodies against biomarkers of HPV E7 activity, such as Proliferating Cell Nuclear Antigen (PCNA) and cyclin B1.

-

Detection: Fluorescently labeled secondary antibodies are used for detection and visualization by microscopy.

4.7. TUNEL Assay for Apoptosis Detection

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure: Fixed and permeabilized tissue sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Analysis: Apoptotic nuclei are identified by fluorescence microscopy.

4.8. Fluorescence In Situ Hybridization (FISH)

FISH is used to visualize amplified HPV DNA within the nuclei of cells in raft cultures, providing spatial information on viral replication.

Visualizations

5.1. Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

5.2. Experimental Workflow for Efficacy Testing

Caption: Workflow for evaluating this compound efficacy.

Conclusion

This compound represents a significant advancement in the development of targeted antiviral therapies for HPV infections. Its mechanism as an obligate DNA chain terminator, coupled with its selective induction of apoptosis in infected cells, underscores its potential as a clinical candidate. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to combat HPV-related diseases. Further preclinical and clinical development of this compound is strongly merited.

References

- 1. Evaluation of this compound, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (this compound), a Potent Inhibitor of Transient HPV DNA Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of Ode-bn-pmeg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-pmeg (Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a novel acyclic nucleoside phosphonate diester prodrug with potent antiviral activity, particularly against high-risk human papillomavirus (HPV) genotypes. As a lipophilic prodrug, this compound is designed for enhanced cellular uptake and sustained intracellular delivery of its active metabolite, 9-(2-(phosphonomethoxy)ethyl)guanine (PMEG) diphosphate. This active form acts as a DNA chain terminator by inhibiting host cell DNA polymerases, which are utilized by HPV for viral genome replication. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro efficacy, and cellular effects. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a double prodrug that requires intracellular metabolic activation to exert its antiviral effect.[1] The lipophilic octadecyloxyethyl and benzyl moieties facilitate its passage across the cell membrane.[2] Once inside the cell, these protective groups are cleaved by intracellular enzymes to release PMEG monophosphate. This intermediate is then further phosphorylated by cellular kinases to the active antiviral agent, PMEG diphosphate.[1]

PMEG diphosphate is an analogue of deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of host DNA polymerases, including polymerases alpha, delta, and epsilon, which are essential for the replication of the HPV genome.[3][4] Upon incorporation into the growing DNA chain, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of DNA synthesis. This targeted disruption of viral DNA replication ultimately inhibits viral proliferation.

In Vitro Antiviral Activity and Cytotoxicity

This compound has demonstrated potent activity against various high-risk HPV types in preclinical studies. Its efficacy is significantly higher than that of its parent compound, PMEG, due to the enhanced cellular uptake provided by the lipophilic prodrug moieties. The tables below summarize the available quantitative data on the anti-proliferative and cytotoxic effects of this compound and related compounds.

Table 1: Anti-proliferative Activity of this compound and Comparators in Human Cervical Cancer Cell Lines and Human Foreskin Fibroblasts (HFF)

| Compound | Cell Line | HPV Status | IC50 (µM) |

| This compound | CaSki | HPV-16 | 0.002 |

| Me-180 | HPV-68 | 0.002 | |

| HeLa | HPV-18 | 0.000035 | |

| HFF | Normal | 5.0 | |

| PMEG | CaSki | HPV-16 | >100 |

| Me-180 | HPV-68 | 1.8 | |

| HeLa | HPV-18 | 14 | |

| HFF | Normal | >100 | |

| HDP-PMEG | CaSki | HPV-16 | 0.001 |

| Me-180 | HPV-68 | 2.5 | |

| HeLa | HPV-18 | 0.00004 | |

| HFF | Normal | 11 |

Data sourced from a 5-day XTT cell proliferation assay.

Table 2: Selectivity Index of this compound in Human Cervical Cancer Cell Lines vs. Normal Fibroblasts

| Cell Line | IC50 in Cancer Cells (µM) | IC50 in HFF Cells (µM) | Selectivity Index (SI = IC50 HFF / IC50 Cancer) |

| CaSki | 0.002 | 5.0 | 2500 |

| Me-180 | 0.002 | 5.0 | 2500 |

| HeLa | 0.000035 | 5.0 | >142,857 |

The selectivity index indicates the preferential activity of the compound against cancer cells over normal cells.

Inhibition of Host DNA Polymerases

Cellular Effects in HPV-Infected Tissues

Studies using 3D organotypic epithelial "raft" cultures, which mimic the stratified epithelial tissue infected by HPV, have provided significant insights into the cellular effects of this compound.

-

Inhibition of Viral DNA Amplification: this compound effectively abolishes the productive amplification of the HPV genome in these 3D cultures. At a concentration of 1.5 µM, it has been shown to be superior to 15 µM cidofovir in inhibiting HPV-18 DNA amplification.

-

Induction of DNA Damage and Apoptosis: The incorporation of PMEG into replicating DNA leads to DNA strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). This DNA damage subsequently triggers apoptosis, or programmed cell death, selectively in the suprabasal, differentiated keratinocytes where productive HPV infection occurs. Uninfected tissues are largely spared from these apoptotic effects.

-

Reduction of Viral Oncoprotein-Mediated Effects: Treatment with this compound leads to a significant reduction in the expression of biomarkers associated with the activity of the HPV E7 oncoprotein, such as Proliferating Cell Nuclear Antigen (PCNA) and cyclin B1.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans are not currently available in the published literature. However, as an alkoxyalkyl prodrug of an acyclic nucleoside phosphonate, it is designed to have improved oral bioavailability and cellular penetration compared to its parent compound, PMEG. The lipophilic nature of the prodrug facilitates absorption and distribution into tissues. The slow intracellular conversion to the active diphosphate metabolite is intended to provide sustained antiviral effects.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are often found in the supplementary materials of the primary research articles. Below are overviews of the methodologies used to characterize the pharmacological profile of this compound.

Organotypic Raft Cultures

This 3D culture system is used to model the productive HPV life cycle in a manner that recapitulates the differentiation of epithelial tissue.

Quantification of HPV DNA Amplification

-

Quantitative PCR (qPCR): Total DNA is extracted from the raft cultures. The number of HPV genome copies is quantified using qPCR with primers and probes specific to the HPV genome. A host reference gene is used for normalization to determine the viral copy number per cell.

-

Fluorescence In Situ Hybridization (FISH): This technique is used to visualize the amplified viral DNA within the different layers of the raft culture, providing spatial information on the inhibition of viral replication.

Assessment of Cellular Effects

-

Immunofluorescence (IF): Paraffin-embedded sections of the raft cultures are stained with specific antibodies to detect various cellular markers.

-

BrdU Incorporation: To assess S-phase entry and cellular DNA replication.

-

PCNA and Cyclin B1: To monitor the effects on cell cycle progression and the activity of the HPV E7 oncoprotein.

-

γ-H2AX: To detect DNA double-strand breaks as a marker of DNA damage.

-

TUNEL Assay: To identify apoptotic cells by detecting DNA fragmentation.

-

Conclusion

This compound is a promising antiviral candidate for the treatment of HPV infections. Its design as a lipophilic double prodrug allows for efficient delivery of the active metabolite, PMEG diphosphate, into target cells, leading to potent and selective inhibition of HPV DNA replication. The mechanism of action, involving the termination of DNA chain synthesis by host DNA polymerases, results in the induction of DNA damage and apoptosis specifically in HPV-infected cells. The high selectivity index observed in vitro suggests a favorable therapeutic window. While further studies are needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data strongly support the continued development of this compound as a potential topical treatment for HPV-related diseases.

References

- 1. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (this compound), a Potent Inhibitor of Transient HPV DNA Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ode-bn-pmeg in 3D Organotypic Epithelial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organotypic epithelial cultures are invaluable tools in biomedical research, offering a more physiologically relevant model compared to traditional 2D cell culture. These systems recapitulate the stratified architecture of epithelial tissues, making them ideal for studying tissue development, disease pathogenesis, and for the evaluation of therapeutic agents.[1][2][3][4][5] Ode-bn-pmeg (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a prodrug of an acyclic nucleoside phosphonate that has demonstrated significant potential as an antiviral agent, particularly against Human Papillomavirus (HPV) in 3D organotypic cultures. This document provides detailed application notes and protocols for the utilization of this compound in these advanced culture systems.

This compound is designed for enhanced cellular uptake and is intracellularly converted to its active metabolite, PMEG diphosphate. Lacking a 3'-hydroxyl group, the incorporation of PMEG into replicating DNA results in chain termination, leading to DNA damage and subsequent apoptosis. This mechanism of action makes it a potent inhibitor of viral replication and a candidate for therapeutic intervention in diseases characterized by aberrant epithelial proliferation.

Mechanism of Action of this compound

This compound exerts its effects by targeting DNA replication. As a prodrug, it is metabolized within the cell to its active form, which then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands. The key steps in its mechanism of action are outlined below:

-

Cellular Uptake and Conversion: The lipophilic nature of this compound facilitates its passive diffusion across the cell membrane. Once inside the cell, it undergoes enzymatic cleavage to release the active antiviral metabolite, PMEG diphosphate.

-

DNA Chain Termination: The active metabolite, an analog of dGTP, is incorporated into replicating DNA by DNA polymerases. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation.

-

Induction of DNA Damage: The termination of DNA replication and the presence of the incorporated drug lead to the formation of DNA breaks. This triggers the cellular DNA damage response, characterized by the phosphorylation of H2AX (γ-H2AX), a marker for double-stranded DNA breaks.

-

Apoptosis in Target Cells: The accumulation of DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. In the context of HPV-infected cultures, this compound selectively induces apoptosis in infected, differentiated keratinocytes while largely sparing uninfected tissues.

Caption: Intracellular activation and mechanism of this compound.

Signaling Pathways Modulated by this compound

The induction of DNA damage by this compound activates specific cellular signaling pathways. In the context of HPV-infected epithelial cells, this compound has been shown to impact pathways that are already dysregulated by the virus.

-

ATM DNA Damage Pathway: Human Papillomaviruses are known to activate the ATM (Ataxia-Telangiectasia Mutated) DNA damage response pathway to facilitate viral genome amplification. This compound-induced DNA breaks further engage this pathway, leading to the phosphorylation of downstream targets such as CHK2, BRCA1, and NBS1. The overwhelming DNA damage, however, pushes the cell towards apoptosis rather than repair and replication.

-

p53, PCNA, and Cyclin B1: In high-risk HPV infections, the viral oncoprotein E6 targets the tumor suppressor p53 for degradation, while E7 promotes cell cycle progression by inactivating retinoblastoma (pRb) family proteins. This leads to the upregulation of proliferation markers like PCNA and Cyclin B1. Treatment with this compound has been observed to reduce the levels of PCNA and Cyclin B1. In contrast to some other antiviral agents that can lead to p53 stabilization, in this compound treated cultures, neither p53 nor Cyclin B1 are strongly detected, consistent with a loss of HPV E7 activity and subsequent apoptosis.

Caption: Key signaling events following this compound treatment.

Experimental Protocols

Protocol 1: Preparation of 3D Organotypic Raft Cultures

This protocol is adapted from established methods for generating stratified epithelial tissues from primary human keratinocytes (PHKs).

Materials:

-

Primary Human Keratinocytes (PHKs)

-

J2 3T3 fibroblasts (feeder cells)

-

Rat tail collagen, type I

-

10X DMEM

-

10X Reconstitution Buffer

-

E Medium (supplemented with EGF)

-

6-well culture dishes

-

Stainless steel mesh grids

-

Sterile scalpels and spatulas

Procedure:

-

Preparation of Collagen Gels:

-

Prepare a collagen mix on ice consisting of 2.4 ml of cold rat-tail collagen, 0.3 ml of 10X reconstitution buffer, and 0.3 ml of 10X DMEM per gel.

-

Trypsinize and resuspend J2 3T3 fibroblasts. Add 1-2 x 10^6 fibroblasts to the collagen mix for each gel.

-

Dispense 3 ml of the collagen-fibroblast mixture into each well of a 6-well plate.

-

Incubate at 37°C for 1-2 hours to allow the gel to solidify.

-

-

Seeding of Keratinocytes:

-

Trypsinize PHKs and resuspend them in E medium with EGF.

-

Count the cells and prepare a suspension of 1-2 x 10^6 keratinocytes in 1 ml of E medium per raft.

-

Aspirate any medium from the surface of the collagen gels and add 2 ml of fresh E medium with EGF.

-

Carefully add the 1 ml of keratinocyte suspension to each well.

-

Incubate for 1-2 days to allow the keratinocytes to become confluent.

-

-

Lifting to Air-Liquid Interface:

-

Once confluent, use a sterile scalpel to carefully detach the edges of the collagen plug from the well.

-

Allow the plug to contract for a few hours.

-

Using a sterile spatula, gently lift the collagen plug and place it, keratinocyte-side up, onto a stainless steel mesh grid in a petri dish.

-

Add raft culture medium to the petri dish until the level reaches the underside of the mesh, ensuring the top of the raft is exposed to air.

-

-

Culture and Maintenance:

-

Incubate the raft cultures at 37°C in a humidified incubator.

-

Change the medium every 2 days.

-

The cultures are typically grown for 10-18 days to achieve full epithelial stratification.

-

Protocol 2: Treatment with this compound

Materials:

-

Established 3D organotypic raft cultures

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Raft culture medium

Procedure:

-

Preparation of Treatment Medium:

-

Prepare fresh raft culture medium containing the desired final concentration of this compound. A concentration of 1.5 µM has been shown to be effective. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.

-

-

Treatment Schedule:

-

A typical treatment can be initiated around day 6 of raft culture, after the initial stratification has begun.

-

Replace the medium in the petri dishes with the this compound-containing medium or vehicle control medium.

-

Continue to change the medium every 2 days with freshly prepared treatment or control medium.

-

The duration of treatment can vary depending on the experimental endpoint. Exposures of 4 to 8 days (e.g., from day 6 to day 10 or day 6 to day 14) have been shown to be effective.

-

-

Harvesting and Analysis:

-

At the end of the treatment period, harvest the raft cultures.

-

The rafts can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry/immunofluorescence.

-

Alternatively, the epithelial layer can be separated from the collagen for molecular analyses such as DNA/RNA extraction for qPCR or protein extraction for Western blotting.

-

Caption: Timeline of 3D organotypic culture and drug treatment.

Data Presentation

The following tables summarize quantitative data from studies using this compound in HPV-18 infected 3D organotypic epithelial cultures.

Table 1: Effect of this compound on HPV-18 DNA Amplification

| Treatment Condition | Duration of Treatment | Viral DNA Copies per Cell (Day 14) | Viral DNA Copies per Cell (Day 18) | Percent Reduction in Viral DNA (Day 14) |

| Untreated Control | N/A | ~5,000 | ~4,000 | N/A |

| 1.5 µM this compound | 4 days (Day 6-10) | <500 | <400 | >90% |

| 1.5 µM this compound | 8 days (Day 6-14) | <500 | <400 | >90% |

Data derived from studies by Banerjee et al.

Table 2: Induction of DNA Damage and Apoptosis by this compound in HPV-18 Infected Cultures

| Treatment Condition | Duration of Treatment | Percentage of γ-H2AX Positive Nuclei | Qualitative Apoptosis (TUNEL Assay) |

| Untreated Control | N/A | Low | Rare |

| 1.5 µM this compound | Short exposure | ~30% | Increased positive nuclei in suprabasal layers |

| 1.5 µM this compound | Long exposure | >50% | Further increase in positive nuclei |

| Uninfected Control + 1.5 µM this compound | Various durations | Low | Rare |

Data derived from studies by Banerjee et al.

Conclusion

This compound is a potent inhibitor of DNA replication with demonstrated efficacy in 3D organotypic epithelial cultures, particularly in the context of HPV infection. Its mechanism of action, involving DNA chain termination and induction of apoptosis, makes it a valuable tool for studying viral pathogenesis and for the preclinical evaluation of antiviral therapies. The detailed protocols and data presented here provide a comprehensive guide for researchers and drug development professionals seeking to utilize this compound in advanced 3D culture models. The ability to model epithelial tissues in a physiologically relevant manner, combined with targeted therapeutic agents like this compound, offers a powerful platform for advancing our understanding and treatment of epithelial diseases.

References

- 1. Evaluation of this compound, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organotypic raft culture of PHKs — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. Scholarly Article or Book Chapter | Generation of Organotypic Raft Cultures from Primary Human Keratinocytes | ID: s4655q72t | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Treating HPV-Infected Cells with Ode-bn-pmeg

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for utilizing Ode-bn-pmeg, a potent acyclic nucleoside phosphonate prodrug, for the treatment of cells infected with Human Papillomavirus (HPV). The information presented is intended to guide researchers in the effective application of this compound in preclinical studies.

Introduction

Human Papillomaviruses (HPVs) are DNA viruses that infect epithelial tissues, with high-risk types being the primary cause of cervical and other anogenital cancers. Currently, there are no approved antiviral agents that can effectively eliminate persistent HPV infections. This compound (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a promising antiviral candidate that has demonstrated significant efficacy against HPV. It acts as a prodrug of PMEG, which, after intracellular conversion to its active diphosphate form, functions as a DNA chain terminator. This mechanism of action leads to the inhibition of viral DNA replication, induction of DNA damage, and selective apoptosis in HPV-infected cells, while largely sparing uninfected cells.

Mechanism of Action

This compound exerts its anti-HPV activity through a multi-step process that ultimately disrupts viral replication and induces cell death in infected keratinocytes.

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound in HPV-infected cells.

Caption: Mechanism of this compound in HPV-infected cells.

Quantitative Data Summary

The efficacy of this compound has been quantified in various experimental settings. The tables below summarize the key findings.

Table 1: In Vitro Efficacy of this compound against HPV-18 in 3D Organotypic Raft Cultures

| Parameter | This compound (1.5 µM) | Cidofovir (15 µM) | Untreated Control | Reference |

| HPV-18 DNA Copy Number / Cell | >90% reduction | Significant reduction, but less than this compound | High | |

| Induction of Apoptosis | Extensive apoptosis in suprabasal infected cells | No significant apoptosis | Minimal | |

| Effect on Uninfected Tissue | Cytostatic effect in basal cells, rare apoptosis | Not specified | Normal proliferation and differentiation |

Table 2: Antiproliferative Activity of this compound in Human Cervical Cancer Cell Lines (IC50 Values)

| Cell Line (HPV Type) | This compound (nM) | Reference |

| CaSki (HPV-16) | 2 | |

| Me-180 (HPV-68) | 2 | |

| HeLa (HPV-18) | 0.035 |

Table 3: Inhibition of Transient HPV DNA Amplification

| HPV Type | Effect of this compound | Reference |

| HPV-11 | Strong inhibition | |

| HPV-16 | Strong inhibition | |

| HPV-18 | Strong inhibition |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as needed for specific laboratory conditions.

Protocol 1: Treatment of HPV-18 Infected 3D Organotypic (Raft) Cultures

This protocol describes the application of this compound to a 3D organotypic culture model that recapitulates the differentiation of squamous epithelium and supports the productive HPV life cycle.

Materials:

-

Primary Human Keratinocytes (PHKs)

-

HPV-18 genomic plasmid

-

Collagen matrix (e.g., rat tail collagen type I)

-

J2-3T3 feeder cells

-

Keratinocyte growth medium (e.g., E medium supplemented with EGF, hydrocortisone, insulin, and cholera toxin)

-

This compound stock solution (in DMSO)

-

Culture inserts (e.g., Millicell)

-

6-well plates

Workflow Diagram:

Caption: Workflow for 3D Organotypic Raft Culture.

Procedure:

-

Preparation of Raft Cultures:

-

Prepare a collagen matrix containing J2-3T3 feeder cells in a 6-well plate.

-

Seed PHKs previously transfected with the HPV-18 genomic plasmid onto the surface of the solidified collagen matrix in culture inserts.

-

Culture the cells submerged in keratinocyte growth medium for 2-4 days.

-

Raise the cultures to the air-liquid interface to induce differentiation. Change the medium every other day.

-

-

This compound Treatment:

-

On day 6 of differentiation, begin treatment with this compound.

-

Prepare a working solution of this compound in the culture medium at the desired concentration (e.g., 1.5 µM).

-

Add the this compound-containing medium to the wells, ensuring the raft is fed from below.

-

Replenish the medium with fresh this compound every 2 days.

-

Continue treatment for the desired duration (e.g., up to day 14).

-

-

Harvesting and Analysis:

-

On the final day of the experiment, harvest the raft cultures.

-

Fix a portion of the raft in formalin for histological analysis (H&E staining, immunohistochemistry, or in situ hybridization).

-

Isolate DNA, RNA, or protein from the remaining tissue for downstream analysis (e.g., qPCR for viral load, Western blotting for protein expression).

-

Protocol 2: Transient HPV DNA Replication Assay

This assay is used to assess the inhibitory effect of this compound on the transient replication of HPV origin-containing plasmids in transfected cells.

Materials:

-

HEK-293 cells (or other suitable cell line)

-

Plasmids:

-

HPV origin-containing plasmid (e.g., pOZN-HPV18-ori)

-

Plasmids expressing HPV E1 and E2 proteins

-

A firefly luciferase reporter plasmid (for normalization)

-

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Luciferase assay system

-

DpnI restriction enzyme

-

qPCR reagents

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK-293 cells in 24-well plates.

-

Co-transfect the cells with the HPV origin-containing plasmid, E1 and E2 expression plasmids, and the luciferase reporter plasmid.

-

-

Treatment:

-

After transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

-

Analysis:

-

Luciferase Assay: Lyse the cells and measure luciferase activity to normalize for transfection efficiency.

-

DNA Extraction: Isolate low-molecular-weight DNA from the cells.

-

DpnI Digestion: Digest the isolated DNA with DpnI to degrade the input, bacterially-methylated plasmid DNA, leaving only the newly replicated, unmethylated DNA intact.

-

qPCR: Quantify the amount of replicated HPV plasmid DNA using qPCR with primers specific to the HPV plasmid.

-

Calculate the concentration of this compound that inhibits HPV DNA replication by 50% (IC50).

-

Protocol 3: Cell Proliferation (Cytotoxicity) Assay

This protocol is for determining the antiproliferative effect of this compound on HPV-positive cervical cancer cell lines.

Materials:

-

HPV-positive cervical cancer cell lines (e.g., CaSki, HeLa, Me-180)

-

Cell culture medium appropriate for the cell line

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cervical cancer cells into 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Quantification of Cell Viability:

-

At the end of the incubation period, quantify the number of viable cells using a chosen cell proliferation assay reagent according to the manufacturer's instructions.

-

For example, if using a luminescent assay, add the reagent to each well, incubate, and then read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell proliferation.

-

Concluding Remarks

This compound has demonstrated significant potential as a therapeutic agent for the treatment of HPV infections. Its ability to selectively target HPV-infected cells, inhibit viral replication, and induce apoptosis makes it a strong candidate for further preclinical and clinical development. The protocols and data presented here provide a foundation for researchers to further investigate the efficacy and mechanism of action of this promising compound.

Application Notes and Protocols for Ode-bn-pmeg in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg, also known as octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is a potent acyclic nucleoside phosphonate prodrug. It is an analog of the antiviral compound PMEG. In vitro studies have demonstrated its efficacy as an antiviral agent, particularly against Human Papillomavirus (HPV), and as an antiproliferative agent against various cancer cell lines, including cervical cancer.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, based on currently available research.

Mechanism of Action

This compound is designed for enhanced cellular uptake due to its lipophilic nature.[2] Once inside the cell, it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a DNA chain terminator. Lacking a 3'-hydroxyl group, its incorporation into a growing DNA strand by cellular DNA polymerases prevents further chain elongation.[1] This leads to DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis (programmed cell death), particularly in rapidly dividing cells such as cancer cells or virus-infected cells.

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations and inhibitory concentrations (IC50) of this compound in various in vitro models.

| Cell Line/Model | Experiment Type | Readout | Concentration/IC50 | Reference |

| 3D Organotypic Cultures of Primary Human Keratinocytes (PHKs) with HPV-18 | Antiviral Assay | Inhibition of HPV-18 DNA amplification, induction of apoptosis | 0.16 µM, 0.5 µM, 1.5 µM | |

| Me-180 (Human Cervical Cancer) | Antiproliferation Assay | IC50 | 195-fold more active than ODE-CDV | |

| CaSki (Human Cervical Cancer) | Antiproliferation Assay | IC50 | 2 nM | |

| HeLa (Human Cervical Cancer) | Antiproliferation Assay | IC50 | 857-fold more active than ODE-CDV | |

| Various Human Cervical Cancer Cell Lines | Antiproliferation Assay | IC50 | 0.035 - 2 nM | |

| Human Foreskin Fibroblast (HFF) Cells | Cytotoxicity Assay | IC50 | Less potent than in cervical cancer cells | |

| CEM-SS (Human T-cell Leukemia) | Antiproliferation Assay | IC50 | 6 x 10⁻⁵ µM | |

| MT-2 (Human T-cell Leukemia) | Antiproliferation Assay | IC50 | 1 x 10⁻⁷ µM |

Experimental Protocols

Protocol 1: In Vitro Antiproliferation Assay using a Resazurin-based Method

This protocol describes a method to determine the IC50 value of this compound in a cancer cell line (e.g., Me-180).

Materials:

-

This compound

-

Me-180 human cervical cancer cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

-

Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Cell Seeding:

-

Culture Me-180 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in complete medium.

-

Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 100 nM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Assessment:

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and reagent only).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Caption: Experimental workflow for the antiproliferation assay.

Concluding Remarks

This compound is a promising compound for in vitro research in virology and oncology. The provided protocols and data serve as a starting point for researchers. It is recommended to optimize experimental conditions, such as cell seeding density and incubation times, for specific cell lines and research questions. Due to its mechanism of action as a DNA chain terminator, it is crucial to handle this compound with appropriate laboratory safety precautions.

References

- 1. Evaluation of this compound, an Acyclic Nucleoside Phosphonate Prodrug, as an Antiviral Against Productive HPV Infection in 3D Organotypic Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (this compound), a Potent Inhibitor of Transient HPV DNA Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effects of Octadecyloxyethyl 9-[2-(Phosphonomethoxy)Ethyl]Guanine against Me-180 Human Cervical Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ode-bn-pmeg in Transient HPV DNA Amplification Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) is a DNA virus that infects epithelial tissues, with high-risk types being a primary cause of various cancers, including cervical and oropharyngeal cancers.[1][2][3] A critical stage in the HPV lifecycle is the amplification of its viral DNA within infected host cells. Targeting this replication process is a key strategy for developing effective antiviral therapies. Ode-bn-pmeg (Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a promising acyclic nucleoside phosphonate prodrug that has demonstrated potent inhibitory effects on transient HPV DNA amplification.[1][2]

These application notes provide a comprehensive overview of the use of this compound in transient HPV DNA amplification assays, including its mechanism of action, experimental protocols, and quantitative data analysis.

Mechanism of Action

This compound is a prodrug that, once inside a cell, is metabolized to its active form, PMEG diphosphate. This active metabolite is then incorporated into the growing DNA chain during replication by DNA polymerase. However, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide. This results in the immediate termination of DNA chain elongation. The incorporation of PMEG into replicating DNA leads to DNA damage, specifically double-strand breaks, which in turn induces apoptosis (programmed cell death) selectively in HPV-infected cells where viral DNA replication is active.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The efficacy of this compound in inhibiting HPV DNA amplification has been evaluated in 3D organotypic epithelial cultures. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibition of HPV-18 DNA Amplification by this compound